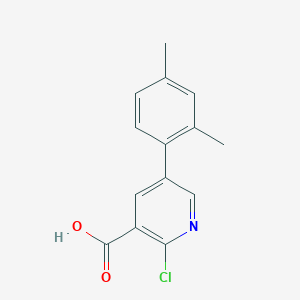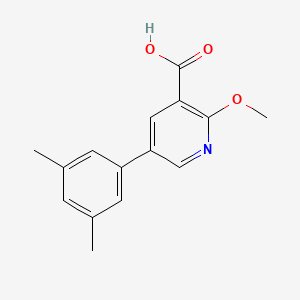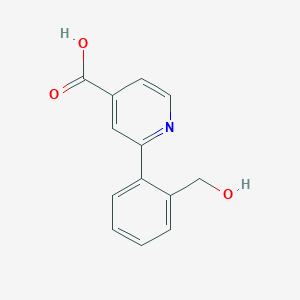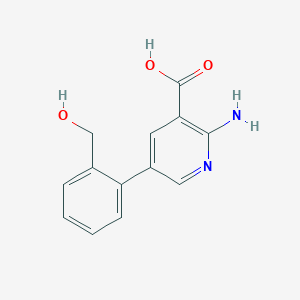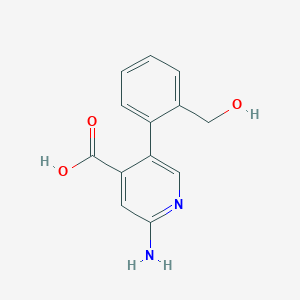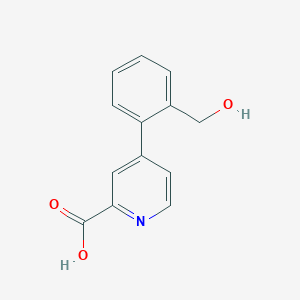
4-(2-Hydroxymethylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxymethylphenyl)picolinic acid (HMPA) is an organic compound with a wide range of applications. It is a derivative of picolinic acid, a naturally occurring compound found in many plants and animals, and is used in a variety of industries, including pharmaceuticals, cosmetics, and food production. HMPA has been studied extensively in recent years, and its unique properties have been found to be useful in many scientific research applications.
科学的研究の応用
4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to be useful in a variety of scientific research applications. It has been used in the production of polymers, such as polyurethanes, and has been used to study the structure and function of proteins. 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has also been used in the production of antibiotics and antifungal agents, and its ability to chelate metal ions has been studied in the field of biochemistry. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been used to study the effect of drugs on the human body, and it has been used to study the structure and function of enzymes.
作用機序
The mechanism of action of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% is not well understood, but it is believed to be related to its ability to chelate metal ions. It has been found to bind to metal ions, such as calcium and magnesium, which can affect the structure and function of proteins. It has also been found to interact with other molecules, such as DNA, which can affect the function of enzymes. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, and it has been found to have anti-inflammatory and analgesic properties. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to reduce the production of reactive oxygen species, which can help protect cells from damage caused by free radicals. Finally, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to reduce the production of pro-inflammatory cytokines, which can help reduce inflammation in the body.
実験室実験の利点と制限
4-(2-Hydroxymethylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a stable compound, and it has a wide range of applications in scientific research. However, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% also has some limitations. It can be toxic if ingested, and it can be difficult to control the concentration of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments. In addition, 4-(2-Hydroxymethylphenyl)picolinic acid, 95% can interact with other molecules, which can affect the results of experiments.
将来の方向性
There are a number of potential future directions for research involving 4-(2-Hydroxymethylphenyl)picolinic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of 4-(2-Hydroxymethylphenyl)picolinic acid, 95%. Another potential direction is to investigate the potential use of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer’s. Finally, further research could be conducted to investigate the potential use of 4-(2-Hydroxymethylphenyl)picolinic acid, 95% as a drug delivery system.
合成法
4-(2-Hydroxymethylphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including chemical and enzymatic synthesis. Chemical synthesis involves the reaction of 2-hydroxy-methyl-phenyl-picolinic acid with a base, such as sodium hydroxide, to produce 4-(2-Hydroxymethylphenyl)picolinic acid, 95%. Enzymatic synthesis involves the use of enzymes, such as aminopeptidase, to catalyze the reaction of 2-hydroxy-methyl-phenyl-picolinic acid with a base. Both methods produce 4-(2-Hydroxymethylphenyl)picolinic acid, 95% in high yields, and the product is often purified using column chromatography.
特性
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)9-5-6-14-12(7-9)13(16)17/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKCQBMLMIGGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxymethylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


